molecular formula C4H6BrClN2O B15302650 1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride

1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride

Katalognummer: B15302650
Molekulargewicht: 213.46 g/mol
InChI-Schlüssel: WGADVZJISXPAIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a bromine atom attached to an oxazole ring, which is further connected to a methanamine group. This compound is often used in research due to its unique chemical properties and reactivity .

Vorbereitungsmethoden

The synthesis of 1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated processes and stringent quality control measures.

Analyse Chemischer Reaktionen

1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and reactivity. The presence of different functional groups can significantly influence their chemical properties and applications.

Eigenschaften

Molekularformel

C4H6BrClN2O

Molekulargewicht

213.46 g/mol

IUPAC-Name

(3-bromo-1,2-oxazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C4H5BrN2O.ClH/c5-4-3(1-6)2-8-7-4;/h2H,1,6H2;1H

InChI-Schlüssel

WGADVZJISXPAIH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NO1)Br)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.